Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate

Description

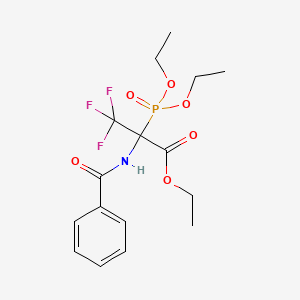

Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate (CAS: CB7274374) is a fluorinated ester featuring a trifluoromethyl group, a benzoylamino substituent, and a diethoxyphosphoryl moiety. Its molecular formula is C₁₆H₂₁F₃NO₆P, with a molecular weight of 411.31 and a purity of ≥95% . This compound is utilized in research settings, particularly in medicinal chemistry and agrochemical development, due to its unique electronic and steric properties conferred by the trifluoromethyl and phosphoryl groups. Suppliers such as Apollo Scientific (UK) and Atomax Chem (China) offer this compound in small quantities (e.g., 5 mg) for specialized applications .

Properties

IUPAC Name |

ethyl 2-benzamido-2-diethoxyphosphoryl-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3NO6P/c1-4-24-14(22)15(16(17,18)19,27(23,25-5-2)26-6-3)20-13(21)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPCTRVTRMQZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate (CAS No. 7274374) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H21F3NO6P

- Molecular Weight : 411.31 g/mol

- Structure : The compound features a benzoylamino group, diethoxyphosphoryl moiety, and trifluoropropanoate structure which contribute to its biological activity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and angiogenesis.

Key Mechanisms:

- VEGFR-2 Inhibition : Similar compounds have shown efficacy as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Molecular docking studies indicate that the compound could potentially bind to the active site of VEGFR-2, inhibiting its activity .

- Pharmacophoric Features : The compound's structure includes essential pharmacophoric elements that facilitate binding to target proteins, enhancing its potential as a therapeutic agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

| Normal Cells | >30 | - |

These results indicate that the compound exhibits significant cytotoxicity against hepatic and breast cancer cell lines while maintaining a relatively high selectivity index against normal cells .

In Vivo Studies

Currently available literature does not provide extensive in vivo data for this compound; however, related compounds have demonstrated promising results in animal models for cancer treatment. Future studies are needed to elucidate the pharmacokinetics and therapeutic efficacy in vivo.

Case Studies

- VEGFR-2 Targeting : A study focusing on similar phosphonate derivatives showed promising results in inhibiting VEGFR-2 activity with IC50 values comparable to those observed for this compound. These findings support the hypothesis that this class of compounds can effectively disrupt angiogenic signaling pathways .

- ADMET Profile : Preliminary assessments using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggest a favorable safety profile for related compounds; however, specific data for this compound is still required .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The compound is compared to analogous trifluoropropanoate derivatives, focusing on substituents, molecular weights, and applications. Key examples include:

Table 1: Structural and Molecular Comparison

Physicochemical and Pharmacological Properties

- Density and Solubility: Ethyl 2-(1,3-benzothiazol-2-ylamino)-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate has a predicted density of 1.484 g/cm³, indicating higher molecular packing compared to simpler esters .

- Acidity : The pKa of the benzothiazole derivative is 9.43 , suggesting moderate protonation behavior under physiological conditions .

- Fluorine Content : Compounds like the target molecule and its analogs leverage trifluoromethyl groups to enhance metabolic stability and membrane permeability, critical for drug design .

Q & A

Basic Question: What are the common synthetic routes for Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate, and what key reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via multi-step reactions involving phosphorylation, trifluoromethylation, and esterification. A typical route begins with the condensation of benzoylamine with diethyl phosphite under basic conditions to form the phosphorylated intermediate. Subsequent trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) in anhydrous THF at −78°C is critical to avoid side reactions. Ethyl ester formation is achieved via Steglich esterification with ethyl chloroformate and DMAP catalysis. Key factors affecting yield include:

- Temperature control during trifluoromethylation to minimize decomposition.

- Moisture exclusion to prevent hydrolysis of the phosphoryl group.

- Catalyst optimization (e.g., DMAP at 0.5–1.0 mol%) to enhance esterification efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.